Fmoc-L-4-Phosphonomethylphenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

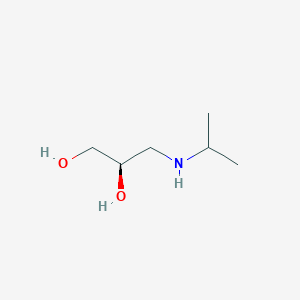

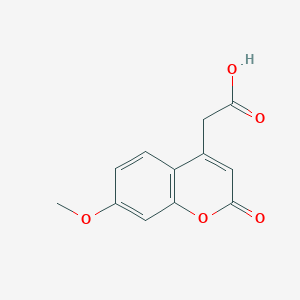

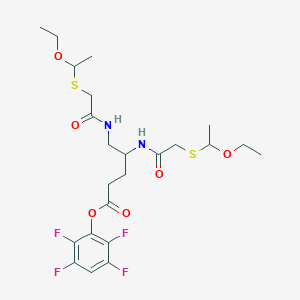

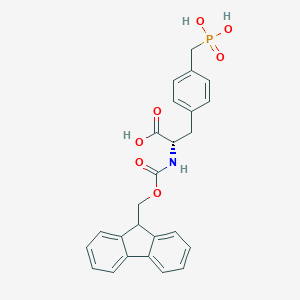

Fmoc-L-4-Phosphonomethylphenylalanine, also known as Fmoc-pmp-amino acid, is a derivative of phenylalanine that contains a phosphonomethyl group . It is an important molecule used in the fields of medicinal chemistry and biochemical research .

Synthesis Analysis

The synthesis of Fmoc-L-4-Phosphonomethylphenylalanine has been reported in several studies. Another study reported the synthesis of D,L-fmoc protected 4- phosphonomethylphenylalanine derivatives and their enzymatic resolution .

Molecular Structure Analysis

The molecular formula of Fmoc-L-4-Phosphonomethylphenylalanine is C25H24NO7P . Its molecular weight is 481.43 g/mol .

科学研究应用

Synthesis of Peptides and Peptidomimetics

Fmoc-Pmp has been utilized in the synthesis of peptides and peptidomimetics, serving as a stable analogue of phosphotyrosine. This application is crucial in the study of protein-tyrosine kinase-dependent signal transduction. The compound has been incorporated into peptides or peptide mimetics as a phosphatase-stable phosphotyrosyl mimetic, enabling researchers to explore the role of phosphorylation in cellular signaling pathways without the phosphatase-mediated degradation that naturally occurring phosphotyrosine residues undergo. For instance, new synthesis methods have been developed for Fmoc-Pmp derivatives, enhancing their incorporation into peptides using solid-phase peptide synthesis techniques. This advancement allows for the preparation of peptides corresponding to potentially phosphorylated sites of specific phosphatases, such as PTP 1C, aiding in the functional analysis of these proteins (Baczko et al., 1996).

Design of Phosphatase-Resistant pTyr Analogues

The phosphatase-resistant nature of Fmoc-Pmp makes it an important tool in designing potent inhibitors targeting specific protein domains involved in cancer pathways, such as the Grb2-SH2 domain in erbB2-overexpressed breast cancer. By incorporating Fmoc-Pmp into peptides and peptidomimetics, researchers can efficiently synthesize molecules that act as chemotherapeutic leads, demonstrating the potential of Fmoc-Pmp in developing new cancer treatments (Li et al., 2003).

Development of Nonhydrolyzable Phosphotyrosyl Peptide Analogues

Fmoc-Pmp derivatives have been synthesized for the creation of nonhydrolyzable phosphotyrosyl peptide analogues, useful in studying the interactions between peptides and protein domains like SH2, crucial for signal transduction. The development of these analogues aids in understanding the molecular basis of protein-protein interactions and the role of phosphorylation in cellular signaling, without the complication of enzymatic degradation (Burke et al., 1993).

Antibacterial and Anti-inflammatory Applications

Recent advancements in peptide- and amino-acid-based nanotechnology have explored the antibacterial and anti-inflammatory capabilities of Fmoc-decorated self-assembling building blocks, including Fmoc-Pmp. These materials show promise in developing biomedical materials with intrinsic antibacterial properties, highlighting the versatility of Fmoc-Pmp beyond traditional peptide synthesis applications (Schnaider et al., 2019).

安全和危害

Fmoc-L-4-Phosphonomethylphenylalanine is intended for R&D use only and is not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRYXGOVBZKHLL-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375798 |

Source

|

| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-4-Phosphonomethylphenylalanine | |

CAS RN |

229180-64-7 |

Source

|

| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)